molecular formula C11H7N5O2S B8744431 3-(4-Nitrophenyl)isothiazolo[5,4-d]pyrimidin-4-amine CAS No. 605660-65-9

3-(4-Nitrophenyl)isothiazolo[5,4-d]pyrimidin-4-amine

Cat. No. B8744431
Key on ui cas rn: 605660-65-9
M. Wt: 273.27 g/mol
InChI Key: NLTHLQDBLKQFCG-UHFFFAOYSA-N
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Patent
US07560552B2

Procedure details

A mixture of Example 96F (0.95 g, 3.5 mmol), iron (0.78 g, 13.9 mmol), and NH4Cl (0.19 g, 3.5 mmol) in 9:1 ethanol/water (80 mL) was heated to 60° C. for 4 hours, cooled to room temperature, and filtered through a pad of diatomaceous earth (Celite®). The pad was washed with THF and the filtrate was concentrated. The concentrate was suspended in water and filtered. The filter cake was washed with water and dried to provide 0.82 g (97% yield) of the desired product.
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
0.78 g
Type
catalyst
Reaction Step One
Name
ethanol water
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:18]3[C:13](=[N:14][CH:15]=[N:16][C:17]=3[NH2:19])[S:12][N:11]=2)=[CH:6][CH:5]=1)([O-])=O.[NH4+].[Cl-]>[Fe].C(O)C.O>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:18]3[C:13](=[N:14][CH:15]=[N:16][C:17]=3[NH2:19])[S:12][N:11]=2)=[CH:6][CH:5]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NSC2=NC=NC(=C21)N
Name
Quantity
0.19 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0.78 g
Type
catalyst
Smiles
[Fe]
Name
ethanol water
Quantity
80 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth (Celite®)
WASH
Type
WASH
Details
The pad was washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=NSC2=NC=NC(=C21)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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